molecular formula C21H24N2O3 B3899381 N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2,2-diphenylacetamide

N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2,2-diphenylacetamide

Cat. No. B3899381
M. Wt: 352.4 g/mol
InChI Key: LMEXHFBQHSAVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2,2-diphenylacetamide, commonly known as MMEA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. MMEA is a member of the amide class of compounds that has a unique chemical structure and properties that make it a promising candidate for research purposes.

Mechanism of Action

The exact mechanism of action of MMEA is not well understood. However, it is believed that MMEA interacts with various biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target protein, resulting in various biological effects.
Biochemical and Physiological Effects:
MMEA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MMEA can inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. In vivo studies have shown that MMEA can exhibit analgesic, anti-inflammatory, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

MMEA has several advantages as a research tool. It is a stable and readily available compound that can be synthesized in large quantities. It is also relatively easy to modify the chemical structure of MMEA, allowing for the synthesis of analogs with improved properties. However, MMEA also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not well understood, making it challenging to interpret experimental results.

Future Directions

There are several future directions for the research of MMEA. One potential application is in the development of novel drugs for the treatment of various diseases such as Alzheimer's disease, cancer, and inflammation. Another direction is in the development of new materials with unique properties such as conductivity, catalytic activity, and optical properties. Additionally, further studies are needed to understand the mechanism of action of MMEA and its potential toxicity to cells.
Conclusion:
In conclusion, MMEA is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for research purposes. Further studies are needed to fully understand the mechanism of action of MMEA and its potential applications in various fields.

Scientific Research Applications

MMEA has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, MMEA has been evaluated for its potential as a drug candidate due to its ability to interact with various biological targets such as enzymes, receptors, and ion channels.

properties

IUPAC Name

N-(1-morpholin-4-yl-1-oxopropan-2-yl)-2,2-diphenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-16(21(25)23-12-14-26-15-13-23)22-20(24)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,19H,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEXHFBQHSAVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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